Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 53008-65-4
VCID: VC21185781
InChI: InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28+/m1/s1
SMILES: COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C28H32O6
Molecular Weight: 464.5 g/mol

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside

CAS No.: 53008-65-4

Cat. No.: VC21185781

Molecular Formula: C28H32O6

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside - 53008-65-4

Specification

CAS No. 53008-65-4
Molecular Formula C28H32O6
Molecular Weight 464.5 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
Standard InChI InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28+/m1/s1
Standard InChI Key MOKYEUQDXDKNDX-DFLSAPQXSA-N
Isomeric SMILES CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
SMILES COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator